molecular formula C21H44 B1201293 2,6,10,15-Tetramethylheptadecane CAS No. 54833-48-6

2,6,10,15-Tetramethylheptadecane

Cat. No.: B1201293
CAS No.: 54833-48-6
M. Wt: 296.6 g/mol
InChI Key: ZZEQNXPBKOFTBG-UHFFFAOYSA-N
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Description

2,6,10,15-Tetramethylheptadecane (CAS: 54833-48-6) is a branched alkane with the molecular formula C₂₁H₄₄ and a molecular weight of 296.583 g/mol . It belongs to the sesquiterpene class, comprising three isoprene units, and is classified as a lipophilic hydrocarbon with extremely low water solubility (5.298e-06 mg/L at 25°C) . Its structure features methyl groups at positions 2, 6, 10, and 15, contributing to its unique physicochemical and biological properties. This compound has been identified in plant volatiles, fungal metabolites, and insect semiochemical systems, where it plays roles in antimicrobial activity, insect behavior modulation, and ecological interactions .

Properties

CAS No.

54833-48-6

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

IUPAC Name

2,6,10,15-tetramethylheptadecane

InChI

InChI=1S/C21H44/c1-7-19(4)13-8-9-14-20(5)16-11-17-21(6)15-10-12-18(2)3/h18-21H,7-17H2,1-6H3

InChI Key

ZZEQNXPBKOFTBG-UHFFFAOYSA-N

SMILES

CCC(C)CCCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CCC(C)CCCCC(C)CCCC(C)CCCC(C)C

Other CAS No.

54833-48-6

Origin of Product

United States

Scientific Research Applications

Metabolomics and Cancer Research

2,6,10,15-Tetramethylheptadecane has been identified as a metabolite involved in cancer metabolism. Studies have shown that it plays a role in the metabolic pathways of certain cancer cells, potentially serving as a biomarker for tumor progression and response to treatment . Its hydrophobic characteristics may influence its interaction with cell membranes and metabolic enzymes.

Biochemical Pathways

Research indicates that this compound is linked to various biochemical pathways associated with lipid metabolism. Its presence in biological samples can provide insights into metabolic disorders and the physiological responses of organisms to different stressors .

Environmental Science

The compound's stability and resistance to degradation make it relevant in environmental studies. It can serve as an indicator of pollution levels and the presence of hydrocarbons in soil and water samples. Its detection in environmental matrices can help assess the impact of industrial activities on ecosystems .

Case Study 1: Cancer Metabolism

A study highlighted the role of this compound in the metabolic profiling of cancerous tissues. The researchers utilized mass spectrometry to analyze tissue samples from patients with specific types of cancer. The findings indicated elevated levels of this compound in malignant tissues compared to benign ones, suggesting its potential as a diagnostic marker .

Case Study 2: Environmental Monitoring

In another investigation focusing on hydrocarbon contamination in aquatic systems, scientists monitored the presence of various alkanes including this compound. The study demonstrated that this compound could be effectively used to trace pollution sources and assess the ecological impact of oil spills on marine life .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

2,6,10,14-Tetramethylheptadecane (Crocetane; CAS: 18344-37-1)
  • Molecular Formula : C₂₁H₄₄ (identical to 2,6,10,15-isomer).
  • Structure : Methyl groups at positions 2, 6, 10, and 13.
  • Key Differences: The shifted methyl group (position 14 vs. 15) alters branching symmetry, affecting retention indices in chromatographic analyses . Crocetane is associated with archaeal membranes, particularly in methanogenic environments, unlike the plant- and insect-associated 2,6,10,15-isomer .
2,6,10-Trimethylpentadecane (Norpristane)
  • Molecular Formula : C₁₈H₃₈.
  • Structure : Shorter carbon chain (15 carbons) with methyl groups at positions 2, 6, and 10.
  • Key Differences :
    • Lower molecular weight (254.5 g/mol) and reduced hydrophobicity (LogP ~8.5) compared to 2,6,10,15-Tetramethylheptadecane .
    • Found in bacterial volatile organic compounds (VOCs) and petroleum hydrocarbons, with higher microbial degradability .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility (25°C) Retention Index (GC-MS)
This compound 296.583 9.38 5.298e-06 mg/L 44.29–57.23
2,6,10,14-Tetramethylheptadecane 296.574 ~9.4 Similar to isomer Not reported
Norpristane 254.5 ~8.5 Higher solubility 40.94–44.29
Phytane (2,6,10,14-Tetramethylhexadecane) 282.5 8.7 1.2e-05 mg/L 6.99% in healthy plants

Notes:

  • The 2,6,10,15-isomer exhibits higher LogP and lower solubility than norpristane due to its longer chain and additional methyl group .
  • Retention indices vary significantly; for example, this compound elutes later than norpristane in GC-MS, aiding differentiation .

Key Findings :

  • Insect Behavior : this compound is a semiochemical in Bemisia tabaci (whiteflies), triggering antennal responses at concentrations as low as 0.18% in healthy plant volatiles . In contrast, phytane attracts insects but is absent in virus-infected plants .
  • Antimicrobial Activity : The 2,6,10,15-isomer is produced by Paenibacillus spp. in cave environments, suggesting a role in microbial competition .
  • Environmental Persistence: Its branched structure confers resistance to biodegradation, unlike linear alkanes or less-branched isomers like norpristane .

Q & A

Q. What mechanisms explain the absence of reported ecotoxicity despite high hydrophobicity?

  • Methodological Answer : Its high logP suggests bioaccumulation potential, but rapid metabolism in aquatic organisms (e.g., β-oxidation of branched chains) may limit toxicity. Use Daphnia magna assays with 48-hour LC50 testing and compare with structural analogs (e.g., pristane) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,10,15-Tetramethylheptadecane
Reactant of Route 2
2,6,10,15-Tetramethylheptadecane

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